molecular formula C7H16Cl2N2O2 B13462742 methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride

methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride

Cat. No.: B13462742
M. Wt: 231.12 g/mol
InChI Key: YRQDVVYCFCIASQ-ILKKLZGPSA-N
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Description

Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride typically involves the reaction of 1-methylpiperazine with methyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: A simpler derivative with similar chemical properties but less complex structure.

    Methyl 1-methylpiperazine-2-carboxylate: Lacks the dihydrochloride component, making it less soluble in water.

    Piperazine-2-carboxylate derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride stands out due to its specific stereochemistry and the presence of the dihydrochloride group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in pharmaceutical formulations and other applications where solubility is crucial .

Properties

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

IUPAC Name

methyl (2S)-1-methylpiperazine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C7H14N2O2.2ClH/c1-9-4-3-8-5-6(9)7(10)11-2;;/h6,8H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1

InChI Key

YRQDVVYCFCIASQ-ILKKLZGPSA-N

Isomeric SMILES

CN1CCNC[C@H]1C(=O)OC.Cl.Cl

Canonical SMILES

CN1CCNCC1C(=O)OC.Cl.Cl

Origin of Product

United States

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